2-Octyl cyanoacrylate

Descripción general

Descripción

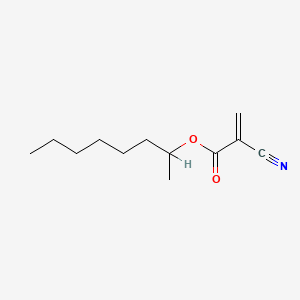

2-Cianoacrilato de octan-2-ilo: es un compuesto cianoacrilato ampliamente utilizado en la industria y la medicina como pegamento de curado rápido o adhesivo tisular . Es conocido por sus fuertes propiedades adhesivas y su rápida polimerización al entrar en contacto con la humedad, lo que lo convierte en un componente esencial en diversas aplicaciones.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 2-cianoacrilato de octan-2-ilo se puede sintetizar mediante la esterificación del ácido cianoacético con octan-2-ol en presencia de un catalizador como ácido sulfúrico concentrado y un disolvente como el tolueno para facilitar la eliminación azeotrópica del agua . La reacción suele implicar una relación molar 1:1 de los reactivos.

Métodos de producción industrial: La producción industrial del 2-cianoacrilato de octan-2-ilo sigue rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica la monitorización y el control continuos de la temperatura, la presión y las concentraciones de los reactivos para lograr una producción eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones: El 2-cianoacrilato de octan-2-ilo se somete principalmente a reacciones de polimerización. Cuando se expone a aniones, como los que proporciona la humedad, se polimeriza rápidamente, formando enlaces adhesivos fuertes .

Reactivos y condiciones comunes: La polimerización del 2-cianoacrilato de octan-2-ilo se inicia normalmente por la presencia de humedad u otras especies aniónicas. La reacción es exotérmica y se produce rápidamente a temperatura ambiente .

Productos principales: El producto principal de la reacción de polimerización es un polímero sólido que forma enlaces adhesivos fuertes. Esta propiedad se utiliza en aplicaciones médicas e industriales donde se requiere una adhesión rápida y robusta .

Aplicaciones Científicas De Investigación

Química: En química, el 2-cianoacrilato de octan-2-ilo se utiliza como monómero para la síntesis de diversos polímeros. Su rápida polimerización y sus fuertes propiedades adhesivas lo hacen valioso en el desarrollo de nuevos materiales .

Biología: En investigación biológica, el 2-cianoacrilato de octan-2-ilo se utiliza como adhesivo tisular para el cierre de heridas y aplicaciones quirúrgicas. Proporciona un método rápido y eficaz para sellar heridas y promover la cicatrización .

Medicina: En medicina, el 2-cianoacrilato de octan-2-ilo se utiliza en procedimientos quirúrgicos como alternativa a las suturas y grapas. Se utiliza comúnmente en forma de apósitos líquidos y adhesivos tisulares para cerrar heridas e incisiones .

Industria: En aplicaciones industriales, el 2-cianoacrilato de octan-2-ilo se utiliza como adhesivo de curado rápido para unir diversos materiales, incluidos plásticos, metales y cerámicas. Sus fuertes propiedades adhesivas y su rápido tiempo de curado lo hacen ideal para su uso en procesos de fabricación y montaje .

Mecanismo De Acción

El mecanismo de acción del 2-cianoacrilato de octan-2-ilo implica una rápida polimerización al entrar en contacto con la humedad o especies aniónicas. Los monómeros del 2-cianoacrilato de octan-2-ilo se polimerizan para formar cadenas largas, creando un fuerte enlace adhesivo. Esta reacción exotérmica da lugar a la formación de un polímero sólido que se adhiere a las superficies que se unen .

Comparación Con Compuestos Similares

Compuestos similares:

- Cianoacrilato de metilo

- Cianoacrilato de etilo

- Cianoacrilato de butilo

- Cianoacrilato de octilo

Comparación: El 2-cianoacrilato de octan-2-ilo es único entre los cianoacrilatos debido a su cadena alquílica más larga, que proporciona una mayor flexibilidad y resistencia en el enlace adhesivo. En comparación con los cianoacrilatos de metilo y etilo, el 2-cianoacrilato de octan-2-ilo ofrece una mejor biocompatibilidad y una menor toxicidad, lo que lo hace más adecuado para aplicaciones médicas .

Actividad Biológica

2-Octyl cyanoacrylate (OCA) is a synthetic adhesive that has gained prominence in medical applications, particularly for wound closure. It is known for its rapid polymerization upon contact with moisture, forming a strong bond and acting as a barrier to protect wounds. This article explores the biological activity of this compound, focusing on its antimicrobial properties, incidence of allergic reactions, and comparative effectiveness in clinical settings.

Antimicrobial Properties

Mechanism of Action

this compound exhibits intrinsic antimicrobial activity against various bacteria, particularly gram-positive organisms. The mechanism involves the polymerization of cyanoacrylate monomers upon exposure to moisture, creating a protective film that not only seals the wound but also exerts bacteriostatic effects. Studies have shown that OCA is effective against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria, although its activity against gram-negative bacteria is less pronounced .

Comparative Studies

A study comparing the antimicrobial efficacy of OCA with other cyanoacrylates found that while OCA demonstrated some bacteriostatic activity against Staphylococcus aureus, it was less effective compared to ethyl cyanoacrylate (ECA) against other pathogens like Escherichia coli and Klebsiella pneumoniae . The following table summarizes key findings regarding the antimicrobial activity of this compound:

Allergic Contact Dermatitis (ACD)

Incidence and Risk Factors

The use of topical adhesives like this compound has been associated with allergic contact dermatitis (ACD). A retrospective study involving 1,145 patients found an incidence rate of ACD at 2.7% for OCA users, which was comparable to 2.2% for n-butyl cyanoacrylate users. Notably, no specific risk factors were identified that significantly increased the likelihood of ACD among patients .

Clinical Implications

The findings suggest that while OCA is generally safe, clinicians should remain vigilant for signs of ACD in patients receiving treatment with this adhesive. The relatively low incidence rates indicate that OCA can be a viable alternative to traditional suturing methods without substantial risk of allergic reactions.

Clinical Applications and Case Studies

Wound Closure Efficacy

OCA has been evaluated in various surgical contexts. For instance, a study comparing this compound with n-octyl cyanoacrylate in ankle fracture surgeries showed no significant differences in cosmetic outcomes or patient satisfaction at follow-ups . This suggests that both adhesives are equally effective for wound closure in surgical settings.

Case-Control Studies

A notable case-control study investigated the effects of OCA in retinal detachment surgery. Results indicated that OCA not only facilitated effective wound closure but also minimized postoperative complications related to infection . Such findings reinforce the potential benefits of using OCA in delicate surgical procedures.

Propiedades

IUPAC Name |

octan-2-yl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-5-6-7-8-11(3)15-12(14)10(2)9-13/h11H,2,4-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVWXNBVRLKXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

152965-95-2 | |

| Record name | 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152965-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30888954 | |

| Record name | 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133978-15-1 | |

| Record name | 2-Octyl cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133978-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dermabond | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133978151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-octyl cyanoacrylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propenoic acid, 2-cyano-, 1-methylheptyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30888954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OCTYL CYANOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L23GHX71SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Octyl cyanoacrylate is not a drug with a specific biological target or downstream effects. It is a medical adhesive that rapidly polymerizes upon contact with moisture, forming a strong, flexible bond. [, , , , , , ] This polymerization reaction is what provides its adhesive properties for wound closure and other medical applications.

ANone: this compound has the following characteristics:

A: this compound polymerizes rapidly in the presence of moisture, forming a strong bond with various materials, including skin. [, , , , ] Its performance is influenced by factors like:

A: this compound's polymerization is an anionic polymerization initiated by weak anions, such as water or blood. It doesn't act as a traditional catalyst itself. [, , ]

ANone: The provided research primarily focuses on clinical and in vivo studies. There is limited information on computational studies, such as simulations, calculations, or QSAR models specifically for this compound.

A: While not directly addressed in the research papers, modifications to the alkyl chain length or other structural features can impact polymerization rate, adhesive strength, and biodegradability of cyanoacrylates. [, , ]

A: this compound is typically formulated as a sterile, single-use liquid. [, , , , ] It polymerizes rapidly in the presence of moisture, hence its packaging is designed to protect it from humidity.

A: As a medical device, this compound is subject to stringent regulatory standards for safety and efficacy. [, , , , ] Manufacturers and healthcare professionals must adhere to specific guidelines for its use, storage, and disposal.

A: this compound primarily acts locally at the site of application. [, , , ] Its degradation products are considered to be minimally absorbed and generally non-toxic.

ANone: Numerous studies demonstrate the efficacy of this compound for wound closure in various clinical settings, including:

- Coronary artery bypass graft surgery: Significantly lower surgical site infection rates compared to sutures alone. []

- Laparoscopic surgeries: Comparable cosmetic outcomes and faster closure times compared to sutures. [, , ]

- Skin graft fixation: Successful engraftment and reduced operative time. []

- Corneal laceration repair: Comparable tensile strength to sutures. []

- Circumcision: Faster closure times and less pain compared to sutures. [, ]

ANone: Resistance is not applicable to this compound as it is a medical adhesive and not an antimicrobial agent.

ANone: While generally safe, potential adverse effects include:

- Allergic contact dermatitis: Reported in a small percentage of patients. [, , , , , ]

- Foreign body reactions: Rare instances of inflammation or granuloma formation. []

- Tissue necrosis: Extremely rare and usually associated with improper application or underlying conditions. []

ANone: Researchers are investigating the use of this compound in drug delivery systems, including:

ANone: Analytical methods for characterizing this compound include:

A: this compound does not dissolve in water or common organic solvents after polymerization. [] It degrades by hydrolysis, breaking down into formaldehyde and alkyl cyanoacetate.

A: Analytical methods for this compound should be validated for accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit as per established guidelines. []

ANone: Strict quality control measures are essential throughout the entire process, including:

A: While this compound is generally considered biocompatible, some individuals may experience allergic contact dermatitis, indicating a Type IV hypersensitivity reaction. [, , , , , ]

A: Drug transporter interactions are not a significant concern for this compound due to its minimal systemic absorption. []

A: this compound is not known to significantly induce or inhibit drug-metabolizing enzymes. [, ]

A: this compound exhibits good biocompatibility in general. [, , , , , ] It degrades slowly in vivo via hydrolysis, and the byproducts are considered to be minimally toxic.

ANone: Alternatives to this compound include:

- Sutures: Traditional method for wound closure. [, , , , , ]

- Staples: Often used for closing scalp wounds or surgical incisions. [, ]

- Other tissue adhesives: Fibrin glue, for example, is a biological adhesive. [, ]

A: Waste management practices for this compound should adhere to local regulations for medical waste disposal. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.